Dual Target Inhibition: IDO1/TDO-IN-4 vs. Single-Target IDO1 Inhibitors
Unlike selective IDO1 inhibitors such as epacadostat or navoximod, IDO1/TDO-IN-4 potently inhibits both IDO1 and TDO. In enzymatic assays, IDO1/TDO-IN-4 exhibits IC50 values of 3.53 μM for IDO1 and 1.15 μM for TDO [1]. In contrast, epacadostat is a selective IDO1 inhibitor (IC50 = 10-71.8 nM for IDO1) with negligible activity against TDO , and navoximod is similarly selective (IDO1 IC50 = 28 nM) . This dual inhibition is critical for models where both enzymes are co-expressed and contribute to pathology.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IDO1: 3.53 μM; TDO: 1.15 μM |
| Comparator Or Baseline | Epacadostat: IDO1 IC50 = 10-71.8 nM, TDO IC50 not reported (inactive); Navoximod: IDO1 IC50 = 28 nM, TDO IC50 not reported (inactive) |
| Quantified Difference | IDO1/TDO-IN-4 uniquely inhibits TDO at 1.15 μM, while comparators show no meaningful TDO inhibition. |
| Conditions | Enzymatic assay using recombinant IDO1 and TDO |
Why This Matters
This dual inhibition profile makes IDO1/TDO-IN-4 indispensable for research requiring simultaneous blockade of both enzymes, whereas single-target inhibitors are ineffective in TDO-expressing systems.
- [1] Zhang, Y., Li, Y., Chen, X., Chen, X., Chen, C., Wang, L., Dong, X., Wang, G., Gu, R., Li, F., Han, F., & Chen, D. (2022). Discovery of 1-(Hetero)aryl-β-carboline Derivatives as IDO1/TDO Dual Inhibitors with Antidepressant Activity. Journal of Medicinal Chemistry, 65(16), 11214-11228. PMID: 35938398. View Source
